molecular formula C11H17Cl2N3 B3085744 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride CAS No. 1158300-04-9

1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride

Cat. No.: B3085744
CAS No.: 1158300-04-9
M. Wt: 262.18 g/mol
InChI Key: OLBVYVRVQKGJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the benzoimidazole core, followed by the introduction of the methyl and propyl groups at the appropriate positions. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar routes but with adjustments to accommodate larger quantities and ensure consistency and safety.

Chemical Reactions Analysis

1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride is widely used in scientific research, particularly in the field of proteomics. It is used to study protein interactions, modifications, and functions. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used to investigate cellular processes and potential therapeutic targets .

Mechanism of Action

The mechanism of action of 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride can be compared with other benzoimidazole derivatives, such as 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine . While both compounds share a similar core structure, the presence of different substituents (e.g., propyl vs. trifluoromethyl) can lead to differences in their chemical properties, reactivity, and biological activity. This uniqueness makes this compound valuable for specific research applications where its particular properties are advantageous .

Properties

IUPAC Name

1-methyl-2-propylbenzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c1-3-4-11-13-9-7-8(12)5-6-10(9)14(11)2;;/h5-7H,3-4,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBVYVRVQKGJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1C)C=CC(=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride
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1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride
Reactant of Route 5
1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride

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